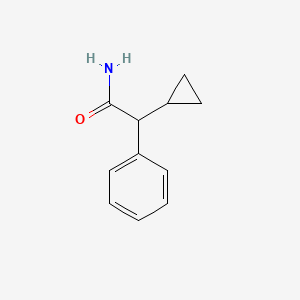
2-Cyclopropyl-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as CPPA and is synthesized through a series of chemical reactions. CPPA is a cyclic amide that contains a cyclopropyl ring and a phenyl group attached to the amide nitrogen.
Wirkmechanismus
CPPA exerts its effects on ion channels through a mechanism that involves binding to specific sites on the channel protein. CPPA binds to the extracellular domain of the NMDA receptor, where it modulates the activity of the receptor by increasing the affinity of the receptor for glutamate, the primary neurotransmitter that activates the receptor. CPPA also binds to the voltage-gated sodium channel, where it modulates the activity of the channel by altering the voltage dependence of channel activation.
Biochemical and Physiological Effects
CPPA has been shown to have a range of biochemical and physiological effects, including modulating synaptic plasticity, enhancing learning and memory processes, and reducing pain sensitivity. CPPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
CPPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CPPA also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on CPPA, including investigating its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. CPPA may also have potential applications in the development of novel analgesics for the treatment of chronic pain. Further research is needed to fully understand the mechanism of action of CPPA and its potential applications in various fields of scientific research.
Synthesemethoden
CPPA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of cyclopropylcarbinol with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain CPPA. This synthesis method is efficient and yields high purity CPPA.
Wissenschaftliche Forschungsanwendungen
CPPA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CPPA is in the field of neuroscience, where it has been shown to modulate the activity of ion channels in the brain. CPPA has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and learning and memory processes. CPPA has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTSWODMYZEUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

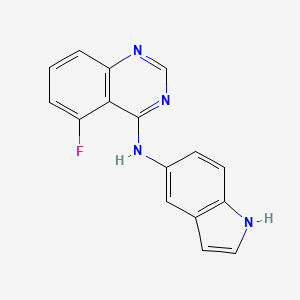
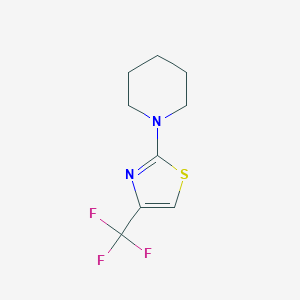
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)

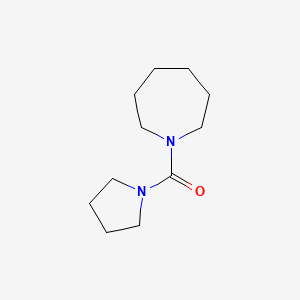
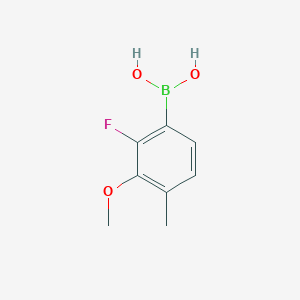
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)
![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)